4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide
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Overview
Description
N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide is a complex organic compound that features a chromene core, a nitrobenzoyl group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide typically involves multiple steps:
Formation of 4-nitrobenzoyl chloride: This can be achieved by reacting 4-nitrobenzoic acid with thionyl chloride.
Synthesis of 2-oxochromene-3-carbohydrazide: This intermediate can be prepared by reacting 2-oxochromene-3-carboxylic acid with hydrazine hydrate.
Coupling Reaction: The final step involves coupling 4-nitrobenzoyl chloride with 2-oxochromene-3-carbohydrazide under basic conditions to form N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The carbohydrazide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid and hydrazine derivatives.
Scientific Research Applications
N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for synthesizing potential pharmaceutical agents.
Materials Science: It can be used in the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of nitrobenzoyl and chromene derivatives with biological systems.
Mechanism of Action
The mechanism of action of N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide is not well-documented. the presence of the nitro group suggests potential interactions with biological molecules through redox reactions. The chromene core may interact with various enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrobenzoyl chloride
- 2-oxochromene-3-carbohydrazide
- N-(4-(quinazolin-2-yl)phenyl)benzamide derivatives
- 2-(4-nitrobenzoyl)hydrazinecarbodithioic acid derivatives
Uniqueness
N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide is unique due to its combination of a nitrobenzoyl group and a chromene core, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O6/c21-15(10-5-7-12(8-6-10)20(24)25)18-19-16(22)13-9-11-3-1-2-4-14(11)26-17(13)23/h1-9H,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWLXNCGWYSMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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